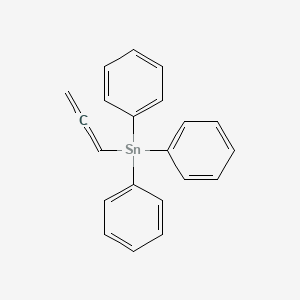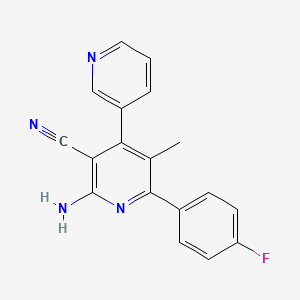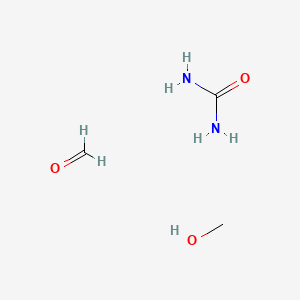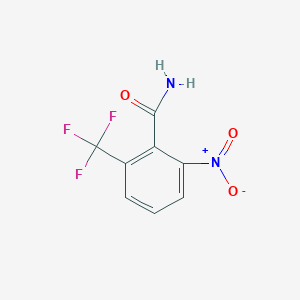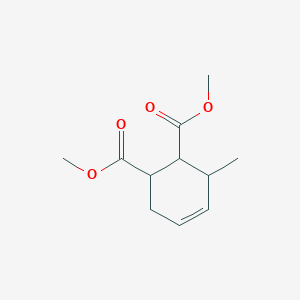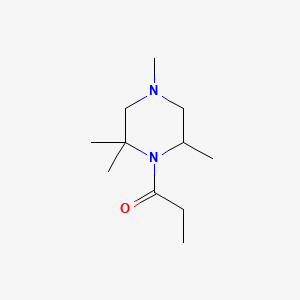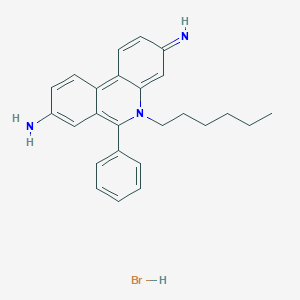
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine--hydrogen bromide (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) is a complex organic compound with a unique structure that includes a phenanthridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) typically involves multi-step organic reactions. The process may start with the preparation of the phenanthridine core, followed by the introduction of hexyl and phenyl groups through various substitution reactions. The final step often involves the formation of the imino group and the addition of hydrogen bromide to form the salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group or other functional groups.
Substitution: The phenyl and hexyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Imino-6-phenyl-5-propyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1)
- Other phenanthridine derivatives with varying substituents
Uniqueness
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
54298-42-9 |
|---|---|
Formule moléculaire |
C25H28BrN3 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
5-hexyl-3-imino-6-phenylphenanthridin-8-amine;hydrobromide |
InChI |
InChI=1S/C25H27N3.BrH/c1-2-3-4-8-15-28-24-17-20(27)12-14-22(24)21-13-11-19(26)16-23(21)25(28)18-9-6-5-7-10-18;/h5-7,9-14,16-17,27H,2-4,8,15,26H2,1H3;1H |
Clé InChI |
UIBMRINDYINKPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C2=CC(=N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
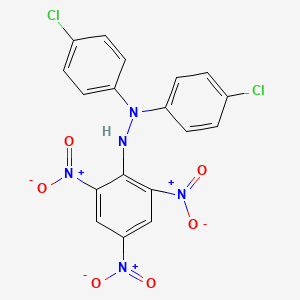
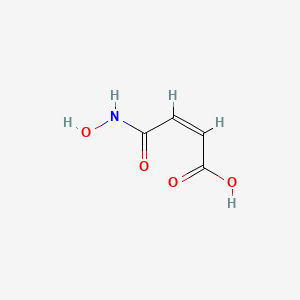
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)

